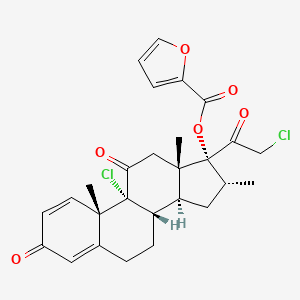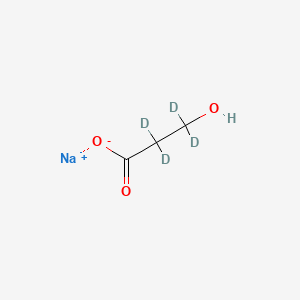
3-Hydroxypropionic Acid-D4 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain 3-Hydroxypropionic Acid.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-Hydroxypropionic Acid.
Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to yield 3-Hydroxypropionic Acid.
Industrial Production Methods
Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.
Reduction: It can be reduced to 1,3-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Malonic acid
Reduction: 1,3-propanediol
Substitution: Various functionalized derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Medicine: It is used in the study of metabolic pathways and enzyme functions.
Industry: It is utilized in the production of biodegradable polymers and as a precursor to acrylic acid.
Mécanisme D'action
The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic Acid: The non-deuterated form of the compound.
Acrylic Acid: A related compound used in the production of polymers.
1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.
Uniqueness
3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
116.08 g/mol |
Nom IUPAC |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
Clé InChI |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
SMILES isomérique |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
SMILES canonique |
C(CO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


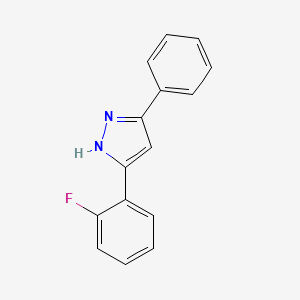
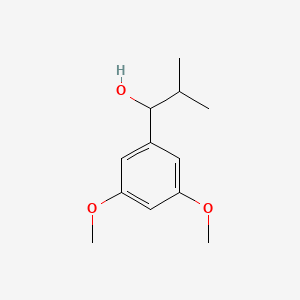
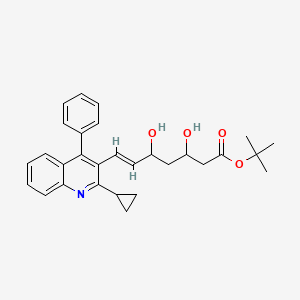

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
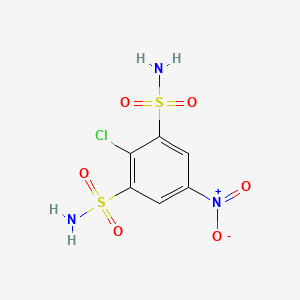
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
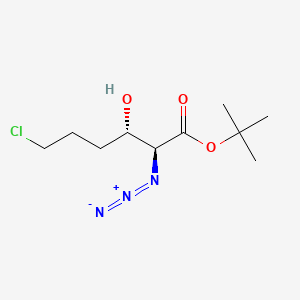
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
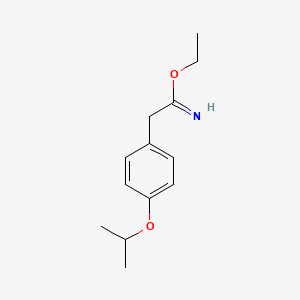
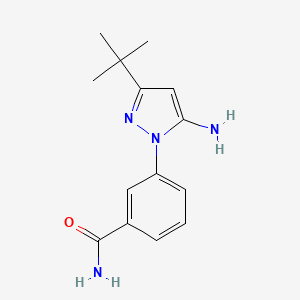
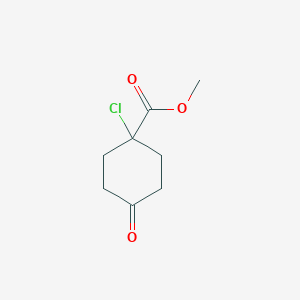
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
